1H NMR and 13C NMR chemical shifts for Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate
1H NMR and 13C NMR chemical shifts for Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate
Introduction
For researchers and scientists engaged in drug development and organic synthesis, the precise structural elucidation of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry.
The pyrazole nucleus is a key structural motif in many biologically active compounds.[1] The substitution pattern on the pyrazole ring significantly influences its chemical and biological properties. Understanding the NMR spectral features of derivatives like Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate is therefore essential for its unambiguous identification and characterization.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and extensive data from related pyrazole derivatives.[2][3][4]
Molecular Structure and Atom Labeling
To facilitate the discussion of the NMR data, the atoms of Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate are labeled as shown in the following diagram.
Caption: A typical workflow for the NMR-based structural elucidation of organic compounds.
Conclusion
This technical guide provides a comprehensive prediction of the ¹H and ¹³C NMR chemical shifts for Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate. The predicted data, based on established principles and spectral data of related pyrazole derivatives, serves as a valuable reference for researchers in the fields of medicinal chemistry and organic synthesis. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data, including 1D and 2D spectra, as outlined in the experimental protocols. The accurate interpretation of these spectra is fundamental to ensuring the identity and purity of this and other novel chemical entities.
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